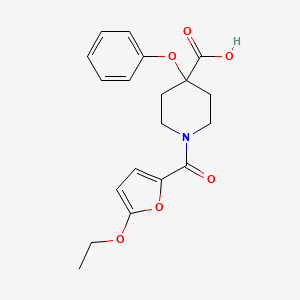

![molecular formula C11H15F3N4O2 B5500763 3-isopropyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5500763.png)

3-isopropyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the condensation of hydrazines with diketones or β-diketones in the presence of acid catalysts. For compounds similar to 3-isopropyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-pyrazole-5-carboxamide, specific methodologies may include the reaction of ethyl cyanoacetate and trifluoroacetic anhydride, followed by subsequent reactions such as chloridization and condensation with aqueous hydrazine, as demonstrated in the synthesis of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate and its derivatives (Wu et al., 2006). These synthetic routes highlight the versatility and complexity of synthesizing pyrazole derivatives with trifluoromethyl groups.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including 3-isopropyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-pyrazole-5-carboxamide, is characterized by the presence of a pyrazole ring, a core structure that influences their chemical behavior and interactions. Advanced techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are employed to elucidate the structural aspects of these compounds, providing a detailed understanding of their molecular geometry, electronic distribution, and potential sites for chemical reactions (Kusakiewicz-Dawid et al., 2007).

Chemical Reactions and Properties

Pyrazole derivatives are known for their reactivity towards various chemical reagents, including nucleophiles and electrophiles. The trifluoromethyl group in compounds like 3-isopropyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-pyrazole-5-carboxamide significantly influences their chemical properties, making them susceptible to nucleophilic attack and facilitating reactions such as acylation, alkylation, and cycloaddition. These reactions are crucial for further functionalization and modification of the core pyrazole structure, leading to a wide range of derivatives with diverse chemical and biological activities (Prabakaran et al., 2012).

Applications De Recherche Scientifique

Synthesis and Medicinal Applications

Synthesis and Biological Evaluation of Amino Pyrazole Derivatives

Amino pyrazole derivatives, including compounds structurally similar to "3-isopropyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-pyrazole-5-carboxamide," have been synthesized and evaluated for their medicinal value. These compounds have demonstrated potential as antimicrobial agents, with several derivatives exhibiting good activity against microbes. The process involved the synthesis of an intermediate N-[3,5-bis(trifluoromethyl)phenyl]-2-cyanoacetamide, followed by several chemical reactions to produce the target amino pyrazole derivatives (Shah, Patel, & Karia, 2018).

Antileukemic and Antifungal Activities

Certain pyrazole derivatives have been explored for their antileukemic activity and stability, providing a basis for the potential therapeutic use of related compounds. The synthesized triazenopyrazoles showed significant activity in increasing the lifespan in leukemia assays, indicating their potential in antileukemic therapies (Shealy & O'dell, 1971).

Agricultural Applications

Nematocidal Activity of Pyrazole Carboxamide Derivatives

Research on 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, which share a similar chemical backbone with the queried compound, has shown that while these compounds have weak fungicidal activity, some exhibit significant nematocidal activity against Meloidogyne incognita, a type of parasitic nematode. This finding suggests potential agricultural applications in managing nematode infestations (Zhao et al., 2017).

Advanced Material and Chemical Synthesis

Synthesis of Fluorescent Molecules and Echinochloa Crus-Galli Inhibitors

A study on the synthesis of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate and its use in creating novel fluorescent molecules and potential inhibitors of Echinochloa crus-galli, a pervasive weed, highlights the versatility of pyrazole derivatives in both material science and agriculture. This suggests that compounds similar to "3-isopropyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-pyrazole-5-carboxamide" could have applications beyond medicinal use (Wu et al., 2006).

Orientations Futures

The combined information on pyrazoles will contribute to a deeper understanding of structure/reactivity relationships in this class of heterocycles, with a positive impact in the design of synthetic methods, where they take part . This could lead to the development of new promising drugs with a wide range of applications.

Propriétés

IUPAC Name |

5-propan-2-yl-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15F3N4O2/c1-6(2)7-5-8(18-17-7)9(19)15-3-4-16-10(20)11(12,13)14/h5-6H,3-4H2,1-2H3,(H,15,19)(H,16,20)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMUXJAWWGHSXHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1)C(=O)NCCNC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-isopropyl-N-{2-[(trifluoroacetyl)amino]ethyl}-1H-pyrazole-5-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2-furyl)-1-methylpropyl]-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B5500686.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B5500690.png)

![N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5500711.png)

![2-(ethoxymethyl)-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5500714.png)

![1-acetyl-N-[3-cyano-5-methyl-4-(4-methylphenyl)-2-thienyl]-4-piperidinecarboxamide](/img/structure/B5500721.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-thiophenecarboxamide](/img/structure/B5500735.png)

![N-[1-(1H-benzimidazol-2-yl)-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5500738.png)

![2-(4-ethylphenyl)-N-[4-(4-methyl-1-piperazinyl)benzyl]acetamide](/img/structure/B5500747.png)

![3-{2-[(2,2-difluoroethyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5500775.png)

![5-(2-ethylbenzoyl)-1-(4-fluorobenzyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B5500783.png)

![N-(cyclopropylmethyl)-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B5500797.png)